Benzene-1,3,5-triyltriboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

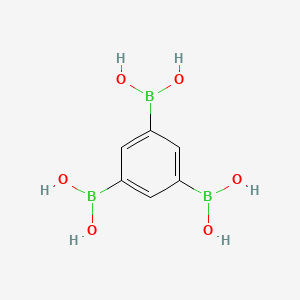

Structure

2D Structure

Properties

IUPAC Name |

(3,5-diboronophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9B3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIUYXOLMQYLIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)B(O)O)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9B3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-21-4 | |

| Record name | Benzene-1,3,5-triyltriboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Benzene-1,3,5-triyltriboronic acid?

An In-Depth Technical Guide to Benzene-1,3,5-triyltriboronic Acid: Properties, Reactivity, and Applications

Foreword for the Modern Researcher

This compound stands as a cornerstone in the field of reticular chemistry. Its elegant C3 symmetry and the versatile reactivity of its boronic acid moieties have established it as a quintessential building block for the rational design of porous crystalline materials. This guide moves beyond a simple recitation of data, offering a synthesized perspective for scientists and drug development professionals. Herein, we delve into the core physical and chemical properties of this compound, explain the causality behind its reactivity, and provide field-proven insights into its application, particularly in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Molecular Identity and Structural Framework

This compound, often abbreviated as BTTBA or BTBA, is an aromatic compound distinguished by a central benzene ring symmetrically substituted with three boronic acid [-B(OH)₂] groups at the 1, 3, and 5 positions.[1][2] This trifunctional, or tritopic, arrangement is the key to its utility as a structural node, enabling the formation of extended two- and three-dimensional networks with predictable geometry and high porosity.[3]

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 89641-21-4[1][4][5][6] |

| Molecular Formula | C₆H₉B₃O₆[4][5] |

| Molecular Weight | 209.57 g/mol [2][5] |

| Synonyms | 1,3,5-Benzenetriboronic acid, BTBA, BTPA[2][4] |

| InChI Key | NAIUYXOLMQYLIG-UHFFFAOYSA-N[4][6] |

Physical and Spectroscopic Properties

The physical state and solubility are critical parameters for experimental design, particularly for solution-based synthesis or processing. Spectroscopic data provides the definitive fingerprint for structural confirmation.

Table 2: Physical Properties

| Property | Description | Source(s) |

|---|---|---|

| Appearance | White powder to gray-brown solid. The color variation can be attributed to minor impurities or differences in synthesis/purification methods across suppliers. | [2][5] |

| Purity | Commercially available with purities typically >95% or >98%. | [2][6] |

| Melting Point | Not available or not determined; the compound may decompose at elevated temperatures before melting. | [2] |

| Solubility | Generally insoluble or poorly soluble in water and common organic solvents like alcohols and hydrocarbons at room temperature. Solubility may increase in polar aprotic solvents (e.g., DMF, Dioxane) or basic aqueous solutions, often with heating. |[7] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characterized by a singlet for the three equivalent aromatic protons (C-H) and a broad singlet for the six hydroxyl protons (-OH) of the boronic acid groups. The chemical shift of the aromatic protons is influenced by the solvent used.

-

¹¹B NMR : As a definitive tool for studying boronic acids, ¹¹B NMR spectroscopy is used to monitor the pKa and binding of the boronic acid groups.[8] It can effectively distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester formed upon reaction with diols.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect to observe a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching in the hydrogen-bonded boronic acid dimers. Strong bands for B-O stretching typically appear around 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in their expected regions.

-

Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. The exact mass is reported as 210.0678285.[4]

Chemical Properties and Core Reactivity

The utility of this compound is defined by the reactivity of its boronic acid groups. These reactions are often reversible, a critical feature that enables the "error-checking" necessary for the formation of highly crystalline, ordered frameworks.[3]

Key Reactions

-

Dehydration (Self-Condensation to Boroxines) : In aprotic solvents and upon heating, three boronic acid molecules can undergo intermolecular dehydration to form a highly stable, planar six-membered boroxine ring. This trimerization is a reversible condensation reaction and is the foundational chemistry behind the synthesis of the first COF, known as COF-1.[1][2][3]

Caption: Reversible self-condensation of boronic acids to form a boroxine ring.

-

Esterification (with Diols to Boronate Esters) : The compound readily reacts with 1,2- or 1,3-diols to form five- or six-membered boronate ester rings, respectively. This is another robust and reversible covalent reaction extensively used to link BTTBA with complementary building blocks (e.g., polyols like 2,3,6,7,10,11-hexahydroxytriphenylene, HHTP) to form boronate ester-linked COFs.[1][2][3]

-

Suzuki-Miyaura Cross-Coupling : Beyond framework chemistry, BTTBA serves as a trifunctional coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2] It can react with three equivalents of an aryl halide or triflate to form three new carbon-carbon bonds, enabling the synthesis of complex, star-shaped organic molecules.[9][10] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Field Application: A Premier Node for Porous Materials

The unique combination of C3 symmetry and versatile boronic acid chemistry makes BTTBA a premier building block for reticular chemistry.

-

In Covalent Organic Frameworks (COFs) : BTTBA is a canonical linker for producing 2D COFs. The reversible nature of boroxine or boronate ester bond formation allows for thermodynamic control over the synthesis, leading to the self-healing and crystallization of a highly ordered porous polymer, which is not achievable through irreversible reactions.[3] These materials exhibit high surface areas and permanent porosity, making them candidates for gas storage, separation, and catalysis.[12]

-

In Metal-Organic Frameworks (MOFs) : BTTBA can also serve as the organic ligand in MOF synthesis. It reacts with metal ions or clusters, such as copper sulfate, to create well-defined 2D supramolecular structures.[1][2] A resulting 2D MOF was shown to exhibit electrical conductivity, highlighting its potential in electronic applications.[1][2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for using this compound in a Suzuki-Miyaura reaction. The causality for each step is explained to ensure reproducibility and understanding.

Objective : To synthesize a 1,3,5-triarylbenzene derivative.

Materials :

-

This compound (1.0 eq)

-

Aryl Bromide (3.3 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)

-

Triphenylphosphine [PPh₃] (0.12 eq)

-

Potassium Carbonate (K₂CO₃) (6.0 eq)

-

Toluene

-

Water

Methodology :

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

-

Causality: A flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxygen, which can lead to its deactivation.

-

-

Catalyst Preparation : In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of toluene.

-

Causality: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as a ligand that stabilizes the Pd(0) catalyst and modulates its reactivity.

-

-

Reaction Setup : Add the catalyst solution to the main flask, followed by toluene and water (typically a 4:1 to 2:1 ratio of toluene to water).

-

Causality: This is a biphasic reaction. The organic reactants and catalyst reside primarily in the toluene phase, while the inorganic base (K₂CO₃) is in the aqueous phase. The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[11]

-

-

Execution : Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure efficient mixing between the two phases, which is critical for the reaction to proceed.

-

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Causality: The workup removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

-

Causality: Chromatography separates the desired tri-substituted product from unreacted starting materials, mono- or di-substituted byproducts, and catalyst residues.

-

-

Validation : Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Safety, Storage, and Handling

Adherence to proper safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification : this compound is typically classified with the GHS07 pictogram (exclamation mark), indicating it can be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6][13]

-

Handling : Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[7][14] Avoid generating dust.[15] Ensure access to a safety shower and eyewash station.[7]

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon).[16] Keep in a cool, dry place, with recommended temperatures often between 2-8°C.[6][16] Protect from light and moisture to prevent degradation.[7]

References

- 1. ossila.com [ossila.com]

- 2. hurawalhi.com [hurawalhi.com]

- 3. This compound | 89641-21-4 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ruixibiotech.com [ruixibiotech.com]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. tcichemicals.com [tcichemicals.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound [oakwoodchemical.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. 89641-21-4|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of Benzene-1,3,5-triyltriboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Trifunctional Building Block

Benzene-1,3,5-triyltriboronic acid (BTTBA) is a versatile tripodal organic building block that has garnered significant attention in the fields of materials science and supramolecular chemistry. Its unique C3-symmetric structure, featuring three boronic acid functionalities arrayed on a central benzene ring, makes it an ideal candidate for the construction of highly ordered, porous materials.[1] Primarily, BTTBA serves as a key monomer in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] These materials exhibit exceptional properties, including high surface areas, tunable porosity, and excellent thermal stability, rendering them suitable for a wide range of applications such as gas storage, catalysis, sensing, and energy storage.[1] For instance, COFs synthesized from BTTBA have been successfully employed as cathode materials in sodium-ion batteries, demonstrating high capacities and rate performances.[1]

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high purity and yield.

Retrosynthetic Analysis: Devising a Strategic Approach

The most logical and widely employed strategy for the synthesis of this compound involves the retrosynthesis of the target molecule to a readily available and symmetrically substituted benzene derivative. The carbon-boron bonds are prime candidates for disconnection, leading back to a trihalogenated benzene precursor. Specifically, 1,3,5-tribromobenzene emerges as the ideal starting material due to the well-established reactivity of the carbon-bromine bond in metal-halogen exchange reactions.

References

An In-Depth Technical Guide to Benzene-1,3,5-triyltriboronic Acid: Synthesis, Properties, and Applications in Advanced Material Science and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzene-1,3,5-triyltriboronic acid is a versatile organic building block that has garnered significant attention in materials science and medicinal chemistry. Its unique trigonal planar geometry and the presence of three boronic acid functionalities make it an ideal candidate for the construction of highly ordered porous materials, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials exhibit exceptional properties, including high surface area, tunable porosity, and chemical stability, rendering them suitable for a wide range of applications, from gas storage and catalysis to targeted drug delivery and biomedical imaging. This guide provides a comprehensive overview of this compound, including its molecular structure, CAS number, a detailed synthetic protocol, and an exploration of its applications, with a particular focus on its role in the development of advanced drug delivery systems.

Core Molecular Attributes of this compound

This compound, a derivative of benzene, is characterized by the substitution of hydrogen atoms with boronic acid groups [-B(OH)₂] at the 1, 3, and 5 positions of the aromatic ring. This symmetrical arrangement is pivotal to its utility as a trifunctional linker in the synthesis of porous crystalline materials.

| Property | Value | Source |

| CAS Number | 89641-21-4 | [1][2][3][4] |

| Molecular Formula | C₆H₉B₃O₆ | [2][3] |

| Molecular Weight | 209.57 g/mol | [1][3] |

| Synonyms | 1,3,5-Benzenetriboronic acid, B,B',B''-1,3,5-benzenetriyltris-boronic acid, BTBA | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically >98% | [1] |

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from 1,3,5-tribromobenzene, followed by quenching with a trialkyl borate and subsequent hydrolysis. This method provides a reliable route to the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3,5-Tribromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnels

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Schlenk line or equivalent inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a gas inlet for inert gas (Argon or Nitrogen). Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.

-

Starting Material Preparation: Dissolve 1,3,5-tribromobenzene (1 equivalent) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (3.3 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The addition rate should be controlled to prevent a significant rise in temperature. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: In a separate, dry dropping funnel, place triisopropyl borate (or trimethyl borate) (4 equivalents) dissolved in anhydrous THF. Add this borate solution dropwise to the reaction mixture at -78 °C. A white precipitate may form.

-

Warming and Quenching: After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M aqueous HCl. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

Purification of the crude this compound is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as water/ethanol or toluene. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because organolithium reagents like n-BuLi are highly reactive towards water and oxygen.

-

Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions, and ensure the stability of the lithiated intermediate.

-

Excess Borate Ester: Using a slight excess of the trialkyl borate ensures complete reaction with the trilithiated benzene intermediate.

-

Acidic Workup: The hydrolysis step with aqueous acid is necessary to convert the boronate ester intermediate to the final boronic acid product.

Applications in the Synthesis of Porous Materials: COFs and MOFs

The trifunctional nature of this compound makes it an exceptional building block for the bottom-up synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with well-defined structures formed from the self-assembly of organic building blocks linked by strong covalent bonds. This compound is a common linker in the synthesis of boronate-ester linked COFs.

Reaction Principle: The formation of boronate ester linkages typically involves the condensation reaction between the boronic acid groups of this compound and diol or triol linkers. This reaction is reversible, which allows for error correction during the self-assembly process, leading to highly crystalline materials.

Caption: General workflow for the synthesis of a boronate-ester linked COF.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While less common than carboxylate-based linkers, boronic acids can also be utilized in MOF synthesis, often through the formation of boronate esters with polyhydroxy-functionalized linkers or by direct coordination of the boronic acid to the metal center.

Applications in Drug Development and Biomedical Research

The unique properties of COFs and MOFs derived from this compound have opened up new avenues in drug delivery, diagnostics, and therapy.

Targeted Drug Delivery

The high porosity and large surface area of these frameworks allow for the encapsulation of therapeutic agents, such as chemotherapy drugs. The tunable pore size and the ability to functionalize the framework's interior and exterior surfaces enable controlled and targeted drug release.

Mechanism of Action:

-

Drug Loading: Therapeutic molecules are loaded into the pores of the COF or MOF through diffusion or in-situ encapsulation during synthesis.

-

Targeting: The exterior of the framework can be functionalized with targeting ligands (e.g., folic acid, antibodies) that specifically bind to receptors overexpressed on cancer cells.

-

Controlled Release: The release of the drug can be triggered by specific stimuli present in the tumor microenvironment, such as lower pH or the presence of certain enzymes. The boronate ester linkages in some COFs are known to be responsive to changes in pH, which can facilitate drug release in the acidic environment of tumors.

Experimental Protocol: Doxorubicin Loading into a this compound-based COF

Materials:

-

Synthesized and activated COF (prepared from this compound and a suitable diol linker)

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Dimethyl sulfoxide (DMSO)

-

Centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

COF Activation: Before drug loading, the synthesized COF is typically activated to remove any residual solvent or unreacted monomers from the pores. This is often achieved by solvent exchange followed by heating under vacuum.

-

Drug Loading: a. Prepare a stock solution of DOX in a suitable solvent (e.g., a mixture of DMSO and water). b. Disperse a known amount of the activated COF in the DOX solution. c. Stir the mixture at room temperature for 24-48 hours in the dark to allow for the diffusion of DOX into the COF pores.

-

Quantification of Loaded Drug: a. Centrifuge the suspension to separate the DOX-loaded COF from the solution. b. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm). c. Calculate the amount of DOX loaded into the COF by subtracting the amount of DOX remaining in the supernatant from the initial amount.

-

In Vitro Drug Release: a. Disperse a known amount of the DOX-loaded COF in PBS at physiological pH (7.4) and a lower pH mimicking the tumor microenvironment (e.g., 5.5). b. At specific time intervals, centrifuge the samples and collect the supernatant. c. Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer. d. Plot the cumulative drug release as a function of time to determine the release kinetics at different pH values.

Caption: Workflow for drug delivery using a this compound-based COF.

Future Perspectives and Conclusion

This compound is a cornerstone molecule in the construction of advanced porous materials with significant potential in drug development and other scientific fields. The ability to precisely control the structure and functionality of COFs and MOFs derived from this linker offers unprecedented opportunities for designing sophisticated drug delivery systems with enhanced efficacy and reduced side effects. Future research will likely focus on the development of multifunctional frameworks that combine therapeutic and diagnostic capabilities (theranostics), as well as the exploration of new synthetic methodologies to further tailor the properties of these materials for specific biomedical applications. The continued investigation of this compound and its derivatives will undoubtedly lead to groundbreaking advancements in materials science and medicine.

References

A Technical Guide to the Spectroscopic Characterization of Benzene-1,3,5-triyltriboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,3,5-triyltriboronic acid is a pivotal tritopic organic linker, instrumental in the rational design and synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] Its rigid, C3-symmetric structure provides a well-defined node for the construction of highly ordered, crystalline networks with applications spanning from gas storage and separation to catalysis and sensing. A thorough understanding of its spectroscopic properties is paramount for verifying its purity, stability, and reactivity. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds.

Introduction: The Significance of a Tritopic Linker

The unique architecture of this compound, featuring three boronic acid functionalities appended to a central phenyl ring, makes it a cornerstone in the field of reticular chemistry. The boronic acid groups are particularly versatile, capable of undergoing reversible self-condensation to form stable boroxine rings or condensation with diols to yield boronate esters.[1][2] This reversible bond formation is a key principle that facilitates the error-checking necessary for the formation of highly crystalline COFs.

Given its critical role as a building block, stringent quality control is essential. Spectroscopic techniques provide the necessary tools to confirm the identity and purity of this compound, ensuring the successful synthesis of high-quality framework materials.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

A critical consideration for the NMR analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines) upon dehydration. This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened signals or the appearance of multiple species in solution. The position of this equilibrium is influenced by factors such as solvent, concentration, and the presence of water.

Experimental Protocol for NMR Spectroscopy

A well-defined protocol is crucial for obtaining reproducible and high-quality NMR spectra of boronic acids.

Caption: Experimental workflow for NMR analysis.

Methodology:

-

Sample Preparation: Due to the potential for oligomerization, it is advisable to use a polar, aprotic solvent such as anhydrous dimethyl sulfoxide-d6 (DMSO-d6). This solvent can help to break up the hydrogen-bonded networks that favor boroxine formation.

-

Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of anhydrous DMSO-d6.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is typically sufficient.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment should be performed to simplify the spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

A relaxation delay of 5-10 seconds is advisable.

-

-

¹¹B NMR Acquisition:

-

A standard one-pulse experiment is generally used.

-

¹¹B is a quadrupolar nucleus, which can lead to broad signals.

-

Expected Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ¹H NMR | ~8.0 - 8.5 | s | Ar-H | The three aromatic protons are chemically equivalent and should appear as a singlet. |

| ~8.0 (broad) | s | B(OH)₂ | The hydroxyl protons are acidic and their chemical shift can be highly variable depending on concentration, temperature, and water content. They may exchange with residual water in the solvent. | |

| ¹³C NMR | ~135 - 140 | s | Ar-C-B | The carbon atoms directly attached to the boron atoms are expected in this region. Due to quadrupolar relaxation from the boron nucleus, this signal may be broad. |

| ~130 - 135 | s | Ar-C-H | The protonated aromatic carbons. | |

| ¹¹B NMR | ~28 - 32 | br s | B(OH)₂ | A broad singlet is characteristic of trigonal boronic acids. A signal for a diboronic acid in DMSO-d6 has been reported in the 31-32 ppm range. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the O-H, B-O, and aromatic C-H and C=C bonds.

Experimental Protocol for IR Spectroscopy

For solid samples, the potassium bromide (KBr) pellet method is a common and effective technique.

Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

The mixture should be homogenous and have a fine, consistent texture.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply pressure to form a translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Expected Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium |

| ~1350 | B-O stretch | Strong |

| ~1200 | C-B stretch | Medium |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in both positive and negative ion modes to determine the most effective ionization.

-

Expected Spectroscopic Data

| Ionization Mode | Expected m/z | Species |

| Negative ESI | [M-H]⁻ | C₆H₈B₃O₆⁻ |

| Positive ESI | [M+H]⁺ | C₆H₁₀B₃O₆⁺ |

| [M+Na]⁺ | C₆H₉B₃O₆Na⁺ |

The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic distribution of peaks for boron-containing ions.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in the synthesis of advanced materials. While challenges such as boroxine formation can complicate spectral interpretation, a systematic approach utilizing a combination of NMR (¹H, ¹³C, and ¹¹B), IR, and Mass Spectrometry provides a comprehensive analytical toolkit. This guide offers a framework for the acquisition and interpretation of this crucial data, enabling researchers to confidently assess the quality of this important building block and advance the field of framework chemistry.

References

The Solubility Profile of Benzene-1,3,5-triyltriboronic Acid: A Technical Guide for Researchers

Introduction: The Pivotal Role of Benzene-1,3,5-triyltriboronic Acid in Modern Chemistry

This compound (BTTBA) is a cornerstone building block in the rapidly evolving fields of materials science and supramolecular chemistry.[1] As a benzene derivative featuring three boronic acid functionalities at the meta-positions, its planar and trifunctional nature makes it an exceptional candidate for the synthesis of highly ordered porous crystalline structures, namely Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] These materials are at the forefront of innovation in gas storage, catalysis, sensing, and drug delivery. An in-depth understanding of the solubility of BTTBA in common organic solvents is a critical prerequisite for the rational design, synthesis, and purification of these advanced materials, as well as for its application in drug development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for BTTBA remains scarce in publicly accessible literature, this document synthesizes foundational principles of boronic acid chemistry, draws parallels from analogous compounds, and presents a robust experimental framework for researchers to determine solubility parameters in their own laboratory settings.

Factors Governing the Solubility of this compound

The solubility of BTTBA is a complex interplay of its molecular structure and the physicochemical properties of the solvent. Several key factors dictate its dissolution behavior:

-

Hydrogen Bonding: The three boronic acid moieties, -B(OH)₂, are the primary drivers of BTTBA's solubility. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with polar and protic solvents.[3] This is a dominant factor in its affinity for solvents like alcohols, water, and to some extent, polar aprotic solvents.

-

Polarity: The symmetrical arrangement of the polar boronic acid groups on the nonpolar benzene ring results in a molecule with a significant quadrupole moment. This structure favors dissolution in solvents with moderate to high polarity that can effectively solvate the polar functional groups.

-

Self-Condensation and Boroxine Formation: A characteristic feature of boronic acids is their propensity to undergo reversible self-condensation (dehydration) to form cyclic anhydrides known as boroxines.[4][5] These trimeric species are generally less soluble than the corresponding monomeric boronic acid. The equilibrium between the boronic acid and its boroxine in solution can significantly impact the observed solubility and can be influenced by the solvent, temperature, and the presence of water.

-

Formation of Boronate Esters: In the presence of diols or other polyhydroxy compounds (like glycols or even sugars), boronic acids can form cyclic boronate esters.[6] This reaction can enhance solubility by preventing the formation of less soluble boroxines.[6] This principle is often exploited in formulations containing boronic acids.[6]

The interplay of these factors is visually represented in the following diagram:

Caption: Logical relationships governing the solubility of BTTBA.

Qualitative Solubility Profile and Analogical Insights

Direct, quantitative solubility data for BTTBA in a range of common organic solvents is not extensively documented. However, based on the known behavior of phenylboronic acid and other arylboronic acids, a qualitative solubility profile can be inferred.[7]

| Solvent Class | Predicted Solubility of BTTBA | Rationale |

| Polar Protic (e.g., Methanol, Ethanol, Water) | Moderate to High | Strong hydrogen bonding interactions with the boronic acid groups. |

| Polar Aprotic (e.g., DMSO, DMF, THF, Acetone) | Moderate | Good dipole-dipole interactions and hydrogen bond accepting capabilities. Phenylboronic acid shows high solubility in ketones and ethers.[7] |

| Ethers (e.g., Diethyl ether, Dioxane) | Moderate | Ethers are effective solvents for many boronic acids.[7] |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Low to Moderate | Phenylboronic acid has moderate solubility in chloroform.[7] The increased number of polar groups in BTTBA may slightly alter this. |

| Hydrocarbons (e.g., Hexane, Toluene) | Very Low | Lack of favorable interactions with the polar boronic acid groups.[7] |

It is crucial for researchers to empirically verify these predictions for their specific application and conditions.

Experimental Protocol for Determining the Solubility of this compound

The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[3][4][7] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.

Methodology

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer.

-

Add a known mass of the desired organic solvent to create a biphasic (solid-liquid) mixture of a precise composition.

-

-

Controlled Heating and Stirring:

-

Commence vigorous stirring to ensure the mixture is homogeneous.

-

Heat the vessel at a slow, constant rate (e.g., 0.2 K/min) using a circulating bath. A slow heating rate is critical for ensuring thermal equilibrium.

-

-

Turbidity Monitoring and Equilibrium Point Determination:

-

Continuously monitor the turbidity of the mixture. This can be done visually or, for higher accuracy, using a luminance probe or a laser scattering device that measures the intensity of light transmitted through the solution.

-

The equilibrium solubility temperature for that specific composition is the temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution. This point is marked by a sharp increase in light transmittance.

-

-

Data Collection and Solubility Curve Construction:

-

Record the equilibrium temperature for the given composition.

-

Repeat the procedure for a range of different compositions (mole fractions) of BTTBA in the solvent.

-

Plot the mole fraction of BTTBA against the corresponding equilibrium temperatures to construct a solubility curve.

-

The following diagram illustrates the experimental workflow:

Caption: Step-by-step workflow for the dynamic solubility determination method.

Conclusion: Practical Implications for Researchers

A thorough understanding of the solubility of this compound is indispensable for its effective utilization in research and development. While a comprehensive quantitative dataset is yet to be established, the principles outlined in this guide, derived from the behavior of analogous boronic acids, provide a strong predictive framework. The propensity for hydrogen bonding suggests good solubility in polar solvents, while the potential for self-condensation into less soluble boroxines presents a key challenge that must be managed. For researchers in drug development and materials science, the experimental protocol detailed herein offers a robust method for generating precise solubility data tailored to their specific solvent systems and process conditions. Such empirical data is vital for optimizing reaction conditions, developing purification strategies, and ensuring the reproducibility of synthetic procedures involving this versatile and important molecule.

References

Thermal stability and decomposition temperature of Benzene-1,3,5-triyltriboronic acid.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Benzene-1,3,5-triyltriboronic Acid

Abstract

This compound (BTTBA) is a foundational building block in the field of materials science, particularly for the synthesis of highly ordered porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] Its unique planar structure with three symmetrically placed boronic acid groups allows for the formation of robust, two-dimensional networks through self-condensation or cross-coupling reactions.[1] Understanding the thermal stability and decomposition pathways of BTTBA is paramount for controlling the synthesis of these advanced materials and for defining their operational limits in applications ranging from gas storage to catalysis. This guide provides a detailed examination of the thermal behavior of BTTBA, focusing on its primary decomposition mechanism, the analytical techniques used for its characterization, and the practical implications for researchers and developers.

Introduction to Boronic Acids: The Foundation of BTTBA's Reactivity

Boronic acids are a class of organoboron compounds with the general formula R-B(OH)₂.[2] The boron atom in boronic acids is electron-deficient, rendering them Lewis acidic.[2] A defining characteristic of boronic acids, especially relevant to their thermal behavior, is the propensity to undergo dehydration (loss of water) to form cyclic anhydrides known as boroxines.[3] This reversible condensation reaction is a key step in the formation of boronic acid-based COFs and is thermally driven. While many boronic acids are relatively stable to air and moisture at ambient temperatures, their behavior at elevated temperatures dictates their utility in synthesis and material performance.[2]

The Primary Thermal Event: Dehydration and Boroxine Formation

The thermal decomposition of this compound is not a simple fragmentation of the molecule but is dominated by an intermolecular condensation reaction. When heated, the boronic acid moieties eliminate water to form highly stable B-O-B linkages, creating a planar, honeycomb-like boroxine network. This process is the basis for the synthesis of boronic acid-based COFs.

The reaction can be represented as follows:

3 C₆H₃(B(OH)₂)₃ → [C₆H₃(B₃O₃)]₃ + 9 H₂O

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Dehydration and Condensation" BTTBA1 [label="this compound (BTTBA)"]; BTTBA2 [label="BTTBA"]; BTTBA3 [label="BTTBA"]; Heat [label="Δ (Heat)", shape=none, fontcolor="#EA4335"]; Boroxine [label="Boroxine Network (COF Precursor)"]; Water [label="Water (H₂O)"];

} caption [label="Fig 1: Dehydration pathway of BTTBA.", fontname="Arial", fontsize=10];

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) are the primary techniques for quantifying the thermal stability of BTTBA. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

| Parameter | Typical Value (based on analogous compounds) | Significance |

| Onset of Dehydration (Tonset) | ~180 - 220 °C | The temperature at which significant water loss begins. This indicates the minimum temperature required to initiate boroxine formation.[4] |

| Peak Dehydration Temperature | ~210 °C | The temperature of maximum dehydration rate, often seen as a peak in the derivative TGA curve or an endotherm in the DSC curve.[4] |

| Mass Loss (%) | ~25.8% (Theoretical for BTTBA → Boroxine) | The experimentally observed mass loss should correspond to the theoretical loss of three water molecules per BTTBA molecule. |

| Decomposition of Benzene Core | > 400 °C | The ultimate decomposition of the aromatic framework occurs at much higher temperatures, indicating the high thermal stability of the resulting boroxine network. |

Note: The values are illustrative and based on data for similar benzene-diboronic acid compounds.[4] Actual values for BTTBA may vary based on purity, crystalline form, and experimental conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure reproducible and accurate data, a standardized TGA protocol is essential. The following methodology provides a self-validating system for assessing the thermal stability of BTTBA.

Objective: To determine the onset temperature of dehydration and the ultimate decomposition temperature of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 1 or similar).[5]

-

High-purity nitrogen (99.999%) or argon gas supply.

-

Microbalance for accurate sample weighing.

-

Alumina or platinum crucibles.

Step-by-Step Protocol:

-

Instrument Calibration: Perform temperature and mass calibrations according to the manufacturer's specifications. This is critical for data accuracy.

-

Sample Preparation:

-

Place an empty TGA crucible on the microbalance and tare.

-

Carefully weigh 3-5 mg of BTTBA powder directly into the crucible. A smaller sample size minimizes thermal gradients within the sample.

-

-

Experimental Setup:

-

Place the sample crucible into the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes. Causality: This step is crucial to create an inert atmosphere, preventing oxidative decomposition which would interfere with the analysis of the intrinsic thermal stability.[5]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A controlled heating rate ensures thermal equilibrium and produces sharp, well-defined thermal events.[5]

-

-

Data Acquisition: Record mass loss (%) and heat flow (if using a simultaneous TGA/DSC) as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature.

-

Calculate the first derivative of the mass loss curve (DTG). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

-

Determine the onset temperature (Tonset) of the dehydration step.

-

Quantify the percentage of mass loss for the dehydration step and compare it to the theoretical value.

-

Implications for Drug Development and Materials Synthesis

The thermal behavior of BTTBA is not merely academic; it has profound practical consequences.

-

COF/MOF Synthesis: The synthesis of boroxine-linked COFs from BTTBA is a thermally driven process. Knowledge of the dehydration temperature is essential for optimizing reaction conditions. The temperature must be high enough to drive off water and promote covalent bond formation, but remain below the decomposition temperature of the aromatic backbone to maintain the integrity of the framework.[1]

-

Material Stability: For any application of a BTTBA-based material, its operational temperature range is limited by its thermal stability. The high stability of the boroxine network formed after condensation makes these materials suitable for applications that may involve elevated temperatures.

-

Boronic Acids in Pharmaceuticals: While BTTBA itself is primarily a materials science building block, the boronic acid functional group is a key pharmacophore in drugs like Bortezomib.[3] The stability of the C-B bond and the boronic acid moiety under physiological and storage conditions is a critical quality attribute, informed by fundamental thermal stability studies.

Conclusion

The thermal stability of this compound is governed by a well-defined dehydration and condensation process, leading to the formation of a robust boroxine network. This primary thermal event typically occurs in the range of 180-220 °C. The resulting covalent framework exhibits high thermal stability, with the aromatic core remaining intact until much higher temperatures (>400 °C). A thorough understanding and precise characterization of this behavior, primarily through TGA and DSC, are indispensable for the rational design and synthesis of advanced porous materials and for leveraging the unique chemistry of boronic acids in broader applications.

References

Crystalline Structure and Polymorphism of Benzene-1,3,5-triyltriboronic Acid: A Technical Guide to Solid-State Analysis

Abstract: Benzene-1,3,5-triyltriboronic acid (B3BA) is a foundational building block in the rational design of advanced materials, most notably Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] Its rigid, C3-symmetric structure makes it an ideal linker for creating porous, crystalline networks. However, the precise three-dimensional arrangement of B3BA molecules in the solid state—its crystal structure—is the ultimate determinant of its utility and the properties of the resulting materials. Polymorphism, the ability to exist in multiple crystalline forms, can profoundly impact solubility, stability, and reactivity, yet the polymorphic landscape of B3BA remains largely unexplored in public literature.

This technical guide addresses the critical need for a systematic approach to understanding the solid-state chemistry of B3BA. While a definitive, publicly documented single-crystal structure of B3BA is not available, this document serves as an in-depth manual for researchers. It provides the fundamental principles of boronic acid crystallography and a series of field-proven, self-validating protocols to discover, characterize, and control the crystalline forms of this compound.

Fundamental Principles of Boronic Acid Crystallization

The solid-state behavior of this compound is governed by a delicate balance between two primary supramolecular interactions: hydrogen bonding and dehydration to form boroxine anhydrides.

The Role of Hydrogen Bonding

Like their carboxylic acid analogues, boronic acids are potent hydrogen bond donors and acceptors. The two hydroxyl groups on each boron atom can engage in strong O-H···O interactions. In simpler molecules like phenylboronic acid, this leads to the formation of hydrogen-bonded dimers, which then assemble into layered structures.[2] Given its three boronic acid groups, B3BA has the potential to form extensive and highly stable two-dimensional (2D) or three-dimensional (3D) hydrogen-bonded networks. The specific arrangement (or "synthon") of these bonds dictates the crystal packing and, therefore, the polymorphic form.

Boroxine Formation: The Anhydride Alternative

Boronic acids can undergo reversible dehydration, particularly under thermal or vacuum conditions, to form a six-membered cyclic trimer anhydride known as a boroxine.[1] This process eliminates three molecules of water and creates a robust, covalently linked ring. For B3BA, this self-condensation reaction is a competing pathway to hydrogen-bond network formation. The presence of a boroxine-based structure would lead to a dramatically different crystal packing and material properties compared to a hydrogen-bonded polymorph. The equilibrium between the free acid and the boroxine is a critical parameter that can be influenced by solvent, temperature, and the presence of water.

The Imperative of Polymorph Screening

Polymorphism is the existence of a substance in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. These differences, while subtle, can have drastic consequences for a material's physicochemical properties. For a precursor like B3BA, understanding and controlling polymorphism is paramount.

-

Impact on COF/MOF Synthesis: The solubility and dissolution rate of a starting material can affect the kinetics of crystal growth in framework synthesis. Using a metastable, more soluble polymorph could lead to faster nucleation and potentially a different final framework structure or morphology compared to using the most stable, least soluble form.

-

Material Stability: Different polymorphs have different lattice energies and, consequently, different thermodynamic stabilities. An unstable polymorph could unexpectedly convert to a more stable form during storage or processing, altering the material's properties.

-

Intellectual Property: In drug development, novel polymorphic forms of an active pharmaceutical ingredient (API) can be patented, making polymorph screening a critical part of securing intellectual property.

Distinguishing between thermodynamic (most stable) and kinetic (fastest-forming, but potentially metastable) polymorphs is the primary goal of a screening campaign.

A Systematic Workflow for Polymorph Discovery and Characterization

This section presents a comprehensive, multi-tiered strategy for identifying and characterizing the crystalline forms of B3BA. The workflow is designed to be self-validating, where results from one technique inform and confirm the next.

Protocol 3.1: Systematic Crystallization Screening

Objective: To generate a diverse set of crystalline solids under various thermodynamic and kinetic conditions.

Rationale: Polymorph formation is highly sensitive to the crystallization environment. By systematically varying solvents, saturation levels, and temperatures, we can access different regions of the phase diagram, increasing the likelihood of discovering multiple forms.

Methodology:

-

Solvent Selection: Choose a range of at least 12-24 solvents with diverse properties (polarity, hydrogen bonding capability, boiling point). Examples: Toluene, Dioxane, Tetrahydrofuran (THF), Acetone, Acetonitrile, Isopropanol, Methanol, Water.

-

Slow Evaporation:

-

Prepare saturated or near-saturated solutions of B3BA in each solvent at room temperature and an elevated temperature (e.g., 40 °C).

-

Loosely cap the vials and allow the solvent to evaporate slowly over days to weeks. This method favors the formation of the most thermodynamically stable form.

-

-

Cooling Crystallization:

-

Prepare saturated solutions at an elevated temperature (e.g., 60 °C).

-

Cool the solutions to a low temperature (e.g., 4 °C) at different rates (e.g., 1 °C/min vs. crash cooling) to trap kinetic polymorphs.

-

-

Anti-Solvent Addition:

-

Dissolve B3BA in a good solvent (e.g., Dioxane).

-

Slowly add a miscible anti-solvent (e.g., Hexane) until turbidity is observed, then allow it to stand. This rapid change in supersaturation can yield novel forms.

-

-

Vapor Diffusion:

-

Place a concentrated solution of B3BA in a good solvent inside a larger, sealed chamber containing an anti-solvent.

-

Allow the anti-solvent vapor to slowly diffuse into the B3BA solution, inducing crystallization.

-

Protocol 3.2: Primary Characterization by Powder X-Ray Diffraction (PXRD)

Objective: To rapidly identify unique crystalline forms from the screening experiments.

Rationale: PXRD provides a unique "fingerprint" for a specific crystal lattice. Different polymorphs will produce different diffraction patterns. It is the primary tool for high-throughput screening.

Methodology:

-

Sample Preparation: Gently grind a small amount (5-10 mg) of each crystalline solid from Protocol 3.1 to ensure random crystal orientation.

-

Data Acquisition: Analyze the sample on a powder diffractometer, typically scanning over a 2θ range of 2° to 40°.

-

Pattern Comparison: Overlay the diffractograms from all experiments. Each unique pattern corresponds to a potentially new crystalline form. Group identical patterns and assign a form designation (e.g., Form I, Form II).

Protocol 3.3: Definitive Structure Elucidation by Single Crystal X-Ray Diffraction (SCXRD)

Objective: To determine the precise atomic arrangement, unit cell dimensions, and space group of each unique form.

Rationale: While PXRD identifies forms, only SCXRD can provide a definitive solution of the crystal structure, revealing the exact molecular conformation, packing, and hydrogen-bonding motifs.

Methodology:

-

Crystal Selection: From the crystallization experiments that yielded a pure form (as determined by PXRD), identify high-quality single crystals under a microscope. Ideal crystals should be well-formed with sharp edges and no visible defects.

-

Mounting and Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm) on the goniometer of a single-crystal diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal motion and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or other algorithms to locate the atoms and refine the model to obtain a final, precise crystal structure.

Protocol 3.4: Complementary Analytical Techniques

Objective: To understand the thermal stability, solvent content, and thermodynamic relationships between the identified forms.

Rationale: A combination of techniques provides a complete picture of the solid-state behavior.

-

Differential Scanning Calorimetry (DSC): Heat a sample at a constant rate to measure thermal events like melting, desolvation, or solid-solid phase transitions. This helps establish the relative stability of polymorphs (e.g., via the "heat of transition" rule).

-

Thermogravimetric Analysis (TGA): Heat a sample and measure its change in mass. TGA is essential for identifying and quantifying the presence of solvent molecules, distinguishing between true polymorphs and solvates (pseudo-polymorphs).

-

Solid-State NMR (ssNMR): Provides information about the local chemical environment of atoms (¹³C, ¹¹B). Molecules in different packing arrangements will often have distinct ssNMR spectra, providing another method to fingerprint forms.

Data Interpretation and Management

Once SCXRD data is obtained, it should be summarized in a clear, standardized format. This practice is essential for comparing polymorphs and for publication.

Table 1: Template for Crystallographic Data of B3BA Polymorphs

| Parameter | Form I | Form II | Form III |

| Chemical Formula | C₆H₉B₃O₆ | C₆H₉B₃O₆ | C₆H₉B₃O₆ |

| Formula Weight ( g/mol ) | 209.57 | 209.57 | 209.57 |

| Temperature (K) | 100(2) | 100(2) | 100(2) |

| Crystal System | TBD | TBD | TBD |

| Space Group | TBD | TBD | TBD |

| a (Å) | TBD | TBD | TBD |

| b (Å) | TBD | TBD | TBD |

| c (Å) | TBD | TBD | TBD |

| α (°) | TBD | TBD | TBD |

| β (°) | TBD | TBD | TBD |

| γ (°) | TBD | TBD | TBD |

| Volume (ų) | TBD | TBD | TBD |

| Z (molecules/unit cell) | TBD | TBD | TBD |

| Calculated Density (g/cm³) | TBD | TBD | TBD |

| R-factor (%) | TBD | TBD | TBD |

| CCDC Deposition No. | TBD | TBD | TBD |

TBD = To Be Determined

Authoritative Grounding: It is a standard and expected practice in the scientific community to deposit crystallographic data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the authoritative database for small-molecule organic and metal-organic crystal structures. Deposition ensures the integrity and accessibility of the data for all researchers.

References

Benzene-1,3,5-triyltriboronic Acid: A Technical Guide for Advanced Research and Development

Introduction

Benzene-1,3,5-triyltriboronic acid (BTTB), CAS Number 89641-21-4, is a pivotal building block in modern materials science and drug development.[1] Its unique C3-symmetric structure, featuring three boronic acid groups positioned at the 1, 3, and 5 positions of a central benzene ring, makes it an exceptional trifunctional linker for creating highly ordered, porous crystalline polymers.[1][2] This guide provides an in-depth overview of BTTB, focusing on its commercial availability, purity standards, quality control protocols, and key applications, tailored for researchers and professionals in the field.

The primary utility of BTTB lies in its ability to undergo self-condensation or co-condensation reactions to form robust, porous networks known as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][3] These materials are at the forefront of innovation in gas storage, separation, catalysis, sensing, and targeted drug delivery.[4][5] The precise geometry of BTTB predefines the topology of the resulting framework, enabling rational design of materials with tunable properties.

Chemical Structure of this compound

Caption: Structure of this compound (C₆H₉B₃O₆).

Commercial Availability and Purity Levels

The successful synthesis of highly crystalline and functional frameworks is critically dependent on the purity of the BTTB precursor. Several reputable chemical suppliers provide BTTB, typically as a white to gray-brown solid powder, with purity levels ranging from 95% to over 98%.[6]

Major Commercial Suppliers

A non-exhaustive list of established suppliers includes:

-

Sigma-Aldrich (Merck): Offers various grades, often with purities around 95%.

-

Alfa Aesar: Provides BTTB with stated purities of 98%.[6]

-

TCI (Tokyo Chemical Industry): Known for high-quality reagents, often supplying purities >98%.

-

Oakwood Chemical: Lists BTTB as part of its portfolio.[7]

-

BLD Pharm: Offers the compound and provides analytical data like NMR and HPLC upon request.[8]

-

ChemicalBook & Echemi: These platforms connect numerous, often China-based, manufacturers offering a range of purities, frequently advertising 97%, 98%, or 99% purity.[2][9][10]

Comparative Data of Commercial Suppliers

| Supplier Platform | Stated Purity Levels | Common Appearance | Notes |

| Sigma-Aldrich | 95% | Solid | Comprehensive safety and handling data available. |

| Alfa Aesar | 98%[6] | Gray-brown solid[6] | Often used in academic research for COF synthesis. |

| Ossila | >98%[1] | White powder[1] | Specializes in materials for electronics and energy applications. |

| ChemicalBook | 98%, 99%[9] | Varies | Aggregator for multiple suppliers, requires vetting of individual vendors. |

Expert Insight: For applications demanding high crystallinity, such as in electronic devices or gas separation membranes, sourcing BTTB with the highest possible purity (>98%) is paramount. Impurities, such as partially deboronated species or inorganic salts from synthesis, can act as crystal growth inhibitors, leading to amorphous or poorly ordered materials. It is a best practice to request a batch-specific Certificate of Analysis (CoA) from the supplier before purchase.[10]

Quality Control and In-House Purity Verification

While suppliers provide a stated purity, independent verification is a cornerstone of robust scientific research. The following protocols are standard for assessing the quality of BTTB.

Recommended Analytical Workflow

Caption: Standard workflow for procurement and quality control of BTTB.

Experimental Protocol 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural confirmation and purity assessment.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of BTTB in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Boronic acids are often poorly soluble in CDCl₃. DMSO-d₆ is preferred as it can solubilize the compound and its hydroxyl protons are readily observable.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

The aromatic protons on the central ring should appear as a sharp singlet. Integration of this peak serves as the reference.

-

The hydroxyl protons of the three B(OH)₂ groups will appear as a broad singlet. Its integration relative to the aromatic signal should be 6:3 (or 2:1).

-

The absence of significant impurity peaks confirms high purity. Common impurities might include starting materials from the synthesis or solvent residues.

-

-

-

¹¹B NMR Spectroscopy:

-

Rationale: ¹¹B NMR is highly sensitive to the coordination environment of the boron atom and is an excellent tool for confirming the presence and integrity of the boronic acid groups.[11]

-

Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

-

Analysis: A single, relatively broad peak is expected for the trigonal planar boronic acid. The chemical shift provides confirmation of the boronic acid species.[11]

-

Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for quantifying purity and detecting non-volatile impurities.

-

System: A reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure protonation of the boronic acids and improve peak shape.

-

Detection: UV detection at a wavelength where the benzene core absorbs (e.g., 254 nm).

-

Sample Preparation: Prepare a standard solution of BTTB in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Key Application: Synthesis of Boronate Ester-Linked COFs

BTTB is a foundational monomer for creating 2D and 3D COFs.[4][12] The most common reaction is the condensation with polyol linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), to form boronate ester linkages.[5]

Reaction Pathway

Caption: Condensation of BTTB and HHTP to form a 2D COF.

Experimental Protocol 3: Synthesis of a BTTB-based COF (e.g., COF-5)

This protocol is a representative example of a solvothermal synthesis.

-

Materials:

-

This compound (BTTB)

-

2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

-

Anhydrous solvent mixture (e.g., 1:1 v/v mesitylene/dioxane)

-

-

Procedure:

-

In a Pyrex tube, combine BTTB and HHTP in a 1:1.5 molar ratio. Causality: The stoichiometry is chosen to ensure complete reaction of the trigonal BTTB nodes.

-

Add the anhydrous solvent mixture to the tube. The concentration is critical and often needs optimization.

-

Flash-freeze the tube contents in liquid nitrogen, and evacuate the tube using a Schlenk line.

-

Flame-seal the tube under vacuum. Trustworthiness: This step is crucial to exclude atmospheric water, which can hydrolyze the boronate ester linkages and inhibit crystalline framework formation.

-

Heat the sealed tube in an oven at a specific temperature (e.g., 100-120 °C) for a set period (e.g., 72 hours).

-

After cooling to room temperature, break open the tube and collect the solid product by filtration.

-

Wash the solid sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

-

Dry the resulting COF powder under vacuum.

-

-

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.

-

Gas Sorption (BET analysis): To measure the surface area and porosity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of boronate ester bonds.

-

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed.

-

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Recommended storage temperature is often 2-8°C.[8]

Conclusion

This compound is a cornerstone molecule for the bottom-up synthesis of advanced porous materials. The success of research and development efforts hinges on the procurement of high-purity starting material and rigorous in-house quality control. By understanding the supplier landscape and implementing robust analytical verification protocols, researchers can ensure the reproducibility and reliability of their work, paving the way for innovations in fields ranging from clean energy to nanomedicine.

References

- 1. hurawalhi.com [hurawalhi.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 7. This compound [oakwoodchemical.com]

- 8. 89641-21-4|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 89641-21-4 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

The Strategic Synthesis and Ascendancy of Benzene-1,3,5-triyltriboronic Acid: A Technical Guide for Advanced Applications

Foreword: A Molecule of Convergent Design

In the landscape of supramolecular chemistry and materials science, few building blocks have demonstrated the elegant convergence of structural simplicity and functional sophistication as Benzene-1,3,5-triyltriboronic acid. Its trifunctional, planar geometry has positioned it as a cornerstone in the rational design of highly ordered porous materials, while the unique reactivity of its boronic acid moieties has opened avenues for innovative applications in drug delivery and diagnostics. This technical guide provides a comprehensive exploration of the historical context, synthesis, characterization, and strategic applications of this pivotal molecule, tailored for researchers, scientists, and professionals in drug development.

Genesis of a Molecular Tripod: Historical Context and Discovery

While the broader class of organoboron compounds has been known since Edward Frankland's synthesis of ethylboronic acid in 1860, the journey to multifunctional arylboronic acids was more gradual. The initial focus of organoboron chemistry was on understanding the fundamental properties and reactions of monofunctional boronic acids.

The conceptual leap towards polyfunctional boronic acids was driven by the burgeoning field of polymer chemistry and the quest for well-defined, cross-linked structures. Although a definitive seminal publication detailing the first synthesis of this compound remains elusive in readily accessible literature, its intellectual origins can be traced to the mid-20th century. During this period, researchers were actively exploring methods for the synthesis of polyaryl compounds. Foundational work in the 1950s and 1960s on the synthesis of benzenediboronic acids laid the groundwork for the creation of their triboronic acid counterpart.

The primary impetus for the synthesis of this compound was the recognition of its potential as a versatile tripodal building block. Its C3 symmetry was identified as ideal for the construction of two-dimensional and three-dimensional polymeric networks with predictable and highly ordered structures. This foresight proved to be instrumental in the later development of Covalent Organic Frameworks (COFs), where this molecule would play a starring role.

The Synthetic Core: From Precursor to Purified Product

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most common and established route proceeds from the readily available starting material, 1,3,5-tribromobenzene.

Strategic Overview of the Synthesis

The synthesis hinges on the formation of a tri-Grignard reagent from 1,3,5-tribromobenzene, which is then reacted with a borate ester, followed by hydrolysis to yield the final triboronic acid. Each step presents unique challenges and requires specific experimental considerations to ensure success.

Figure 1: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol

It is imperative that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by moisture.

Step 1: Formation of the Tri-Grignard Reagent

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and flame-dried under a stream of inert gas.

-